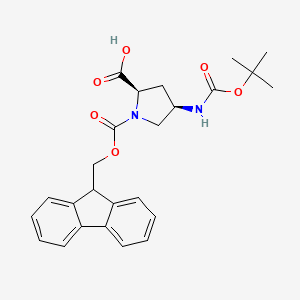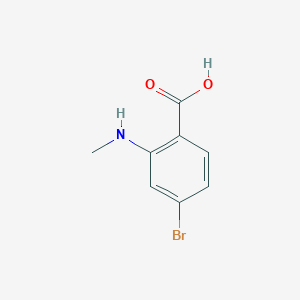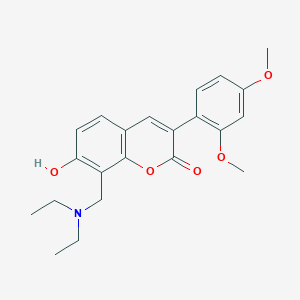
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. It is a type of amino acid derivative that has a unique chemical structure, making it an attractive target for researchers looking to develop new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Building Blocks for Peptidomimetics and Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological activity of peptides but with enhanced stability, bioavailability, and specificity. The compound's utility stems from its ability to introduce conformational constraints and stereochemical complexity into peptide chains, which is critical for developing therapeutics with improved pharmacokinetic properties.
Synthesis of Unnatural Amino Acids and Peptides
The compound is instrumental in the synthesis of unnatural amino acids, which are incorporated into peptides for various research applications. These applications range from studying protein-protein interactions to the development of novel therapeutics. The ability to incorporate unnatural amino acids allows for the exploration of new physicochemical properties and biological activities that are not possible with natural amino acids alone.
Solid-Phase Peptide Synthesis
It is also used in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are synthesized. SPPS allows for the rapid assembly of peptide chains with high purity and efficiency. The compound's protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are pivotal for the stepwise addition of amino acids in the SPPS process, ensuring that the peptide chain grows in a controlled and predictable manner.
Research on Peptide Structure and Function
Research involving this compound contributes to our understanding of peptide structure and function. By synthesizing peptides with unnatural amino acids, scientists can probe the structural requirements for biological activity, stability, and interaction with other biomolecules. This research has implications for the design of peptide-based drugs, vaccines, and diagnostic tools.
References
- Bissyris et al., 2005: Discusses the synthesis of peptidomimetics using unnatural amino acids.
- Machetti et al., 2004: Explores the preparation of conformationally constrained amino acids for peptide synthesis.
- Tressler & Zondlo, 2014: Demonstrates the use of perfluorinated amino acids in peptides for NMR studies.
- Temperini et al., 2020: Describes the synthesis of protected diaminopropanoic acid derivatives for peptide synthesis.
Eigenschaften
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXPICLVWOJSE-QVKFZJNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)


![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)
![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

